1'-Bromospiro(1,3-dioxolane-2,9'-pentacyclo[3.3.1.0~2,4~.0~3,7~.0~6,8~]nonane)-3'-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[43002,403,805,7]nonane]-4’-amine is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent bromination and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Addition Reactions: The spirocyclic structure allows for the addition of various reagents to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or amino derivatives, while oxidation and reduction reactions can produce various alcohols, ketones, or amines.
Wissenschaftliche Forschungsanwendungen
1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1’-Chlorospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine
- 1’-Fluorospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine
- 1’-Iodospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine
Uniqueness: 1’-Bromospiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4’-amine is unique due to its bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds. Additionally, the spirocyclic structure provides stability and rigidity, which can influence the compound’s biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
---|---|
Molekulargewicht |
270.12g/mol |
IUPAC-Name |
1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,4.03,8.05,7]nonane]-4'-amine |
InChI |
InChI=1S/C11H12BrNO2/c12-10-5-3-4(5)9(13)7(8(9)10)6(3)11(10)14-1-2-15-11/h3-8H,1-2,13H2 |
InChI-Schlüssel |
ULOACUZXAWMIQS-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C4C2(C6C3C56N)Br |
Kanonische SMILES |
C1COC2(O1)C3C4C5C4C2(C6C3C56N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.